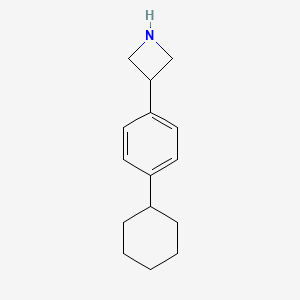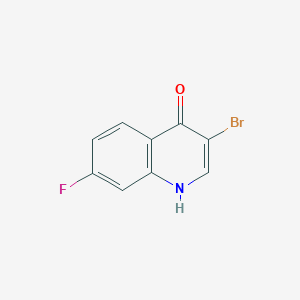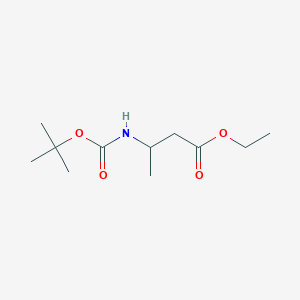
5,10,15,20-Tetrakis(4-bromophenyl)-21,22-dihydroporphyrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,10,15,20-Tetrakis(4-bromophenyl)-21,22-dihydroporphyrin: is a synthetic porphyrin derivative Porphyrins are a group of organic compounds, many of which occur naturally, such as heme, the pigment in red blood cells
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(4-bromophenyl)-21,22-dihydroporphyrin can be achieved through both conventional and microwave-assisted techniques. The conventional method involves the condensation of pyrrole with 4-bromobenzaldehyde under acidic conditions, followed by oxidation to form the porphyrin ring . The microwave-assisted method offers a more efficient route, providing higher yields and shorter reaction times .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated compounds and acidic conditions required for the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 5,10,15,20-Tetrakis(4-bromophenyl)-21,22-dihydroporphyrin can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The porphyrin ring can be oxidized or reduced under specific conditions, altering its electronic properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.
Oxidation and Reduction: Products include different oxidation states of the porphyrin ring, which can affect its color and reactivity.
Aplicaciones Científicas De Investigación
5,10,15,20-Tetrakis(4-bromophenyl)-21,22-dihydroporphyrin has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5,10,15,20-Tetrakis(4-bromophenyl)-21,22-dihydroporphyrin, particularly in photodynamic therapy, involves the absorption of light, which excites the porphyrin molecule to a higher energy state. This excited state can transfer energy to molecular oxygen, generating reactive oxygen species such as singlet oxygen. These reactive species can then damage cellular components, leading to cell death .
Comparación Con Compuestos Similares
- 5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin
- 5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine
Comparison:
- 5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin: This compound has methoxycarbonyl groups instead of bromophenyl groups, which can affect its solubility and reactivity.
- 5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine: The presence of hydroxy groups can enhance its ability to form hydrogen bonds, potentially altering its photophysical properties and applications.
Uniqueness: 5,10,15,20-Tetrakis(4-bromophenyl)-21,22-dihydroporphyrin is unique due to the presence of bromine atoms, which can be further modified to introduce a wide range of functional groups, making it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C44H26Br4N4 |
|---|---|
Peso molecular |
930.3 g/mol |
Nombre IUPAC |
5,10,15,20-tetrakis(4-bromophenyl)-21,22-dihydroporphyrin |
InChI |
InChI=1S/C44H26Br4N4/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-24,49-50H |
Clave InChI |
IWLHWGBLZMOSLW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Br)C8=CC=C(C=C8)Br)C9=CC=C(C=C9)Br)N3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[4-(Trifluoromethoxy)phenyl]-5-(trifluoromethyl)benzimidazol-2(3H)-one](/img/structure/B13711410.png)



![2,5-Dihydroxy-3-propyl-[1,4]benzoquinone](/img/structure/B13711431.png)
![Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate](/img/structure/B13711444.png)


![2-[6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl]acetic Acid](/img/structure/B13711460.png)

